(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid
CAS No.:
Cat. No.: VC17241037
Molecular Formula: C22H22N2O5
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O5 |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxopyrrolidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C22H22N2O5/c25-20-10-5-11-24(20)12-19(21(26)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 |
| Standard InChI Key | JYRRZYJEEJZQSB-IBGZPJMESA-N |
| Isomeric SMILES | C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound belongs to the class of Fmoc-protected α-amino acids, characterized by the following structural elements:
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Fmoc group: A 9-fluorenylmethoxycarbonyl moiety serving as a temporary protecting group for the α-amino functionality during peptide synthesis.
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2-oxopyrrolidin-1-yl side chain: A cyclic lactam structure providing conformational rigidity and potential hydrogen-bonding interactions.
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Propanoic acid backbone: The carboxylic acid group facilitates coupling reactions in peptide chain elongation.
The IUPAC name, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid, reflects its stereochemistry and functional groups .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
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Introduction of the Fmoc group: Reaction of the parent amino acid (e.g., (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid) with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Side-chain modification: The 2-oxopyrrolidin-1-yl group is introduced via alkylation or Michael addition, depending on the starting material.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity (>95%) for peptide synthesis applications .
Industrial-Scale Production
Large-scale manufacturing adopts solution-phase methods to avoid limitations of solid-phase synthesis, such as resin swelling and incomplete couplings. A patent by BLD Pharmatech Co., Ltd. (EP4079737A1) describes a system for continuous-flow synthesis of Fmoc-amino acids, enhancing yield and reproducibility .
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block for introducing the 2-oxopyrrolidin-1-yl moiety into peptides. Key advantages include:
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Orthogonal protection: The Fmoc group is selectively removed using piperidine, leaving side-chain protections intact .
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Enhanced solubility: The 2-oxopyrrolidin-1-yl group improves solubility in organic solvents like DMF and DCM, facilitating coupling reactions .
Conformational Studies
The 2-oxopyrrolidin-1-yl side chain imposes torsional constraints, favoring β-turn or helical conformations in peptides. Nuclear magnetic resonance (NMR) studies of model peptides incorporating this residue reveal stabilized secondary structures critical for receptor binding .
Pharmacological and Biochemical Relevance
Protease Inhibition
Peptides containing 2-oxopyrrolidin-1-yl residues exhibit inhibitory activity against serine proteases (e.g., trypsin) due to mimicry of transition-state intermediates. Kinetic assays demonstrate sub-micromolar inhibition constants (Ki) for optimized sequences .
Drug Delivery Systems
The Fmoc group’s hydrophobicity enables self-assembly into nanostructures for drug encapsulation. In vitro studies show Fmoc-amino acid-based hydrogels sustaining release of anticancer agents (e.g., doxorubicin) over 72 hours .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods during handling |
| Storage | -20°C under inert atmosphere |
Recent Research Developments
Solution-Phase Peptide Synthesis
A 2024 study leveraged this compound in a novel solution-phase "gap" synthesis platform, achieving 85% yield for a 15-mer peptide without chromatographic purification . The method reduces waste compared to traditional SPPS.
Bioconjugation Techniques
Click chemistry reactions (e.g., CuAAC) utilizing the 2-oxopyrrolidin-1-yl group as a strained alkyne precursor enable site-specific labeling of peptides with fluorescent probes .
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